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Compound of Interest

Compound Name: 2,6-Dimethylbenzothiazole

Cat. No.: B1265897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth overview of the physical, chemical, and

spectroscopic properties of 2,6-Dimethylbenzothiazole. It is a heterocyclic aromatic organic

compound that belongs to the family of benzothiazoles. This document details its structural

characteristics, synthesis methodologies, chemical reactivity, and its significance as a scaffold

in medicinal chemistry and drug development. Experimental protocols for its characterization

and synthesis are also provided, along with visualizations of key chemical processes and

pathways to facilitate a comprehensive understanding for researchers and professionals in the

field.

Chemical Structure and Identifiers
2,6-Dimethylbenzothiazole is characterized by a benzene ring fused to a thiazole ring, with

methyl groups substituted at positions 2 and 6.

Table 1: Chemical Identifiers for 2,6-Dimethylbenzothiazole
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Identifier Value

IUPAC Name 2,6-dimethyl-1,3-benzothiazole

CAS Number 2941-71-1[1]

Molecular Formula C₉H₉NS[2]

Molecular Weight 163.24 g/mol

InChI Key JEKCSLMWKCKDCC-UHFFFAOYSA-N[2]

SMILES CC1=CC2=C(C=C1)N=C(S2)C[2]

PubChem CID 76253[1]

Physical Properties
2,6-Dimethylbenzothiazole is typically a colorless to light yellow liquid under standard

conditions. Its physical properties are summarized in the table below.

Table 2: Physical Properties of 2,6-Dimethylbenzothiazole

Property Value

Appearance Colorless to almost colorless clear liquid

Boiling Point 132 °C at 20 mmHg

Density 1.14 g/cm³

Refractive Index n20D 1.61

Solubility
Based on its predominantly non-polar aromatic structure, 2,6-Dimethylbenzothiazole is

expected to have low solubility in water but good solubility in common organic solvents.[3] For

biological assays, it is often recommended to pre-dissolve the compound in a polar aprotic

solvent like dimethyl sulfoxide (DMSO).[3]

Table 3: Predicted Solubility of 2,6-Dimethylbenzothiazole
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Solvent Polarity Predicted Solubility Rationale

Water Polar Protic Low
The molecule is

largely non-polar.

Hexane Non-Polar Moderate

Favorable interactions

with the non-polar

regions.

Toluene Non-Polar (Aromatic) High

Favorable π-π

stacking interactions.

[3]

Dichloromethane

(DCM)
Polar Aprotic High

Good balance of

polarity for dissolution.

[3]

Tetrahydrofuran (THF) Polar Aprotic High

The ether oxygen can

act as a hydrogen

bond acceptor.[3]

Ethanol Polar Protic Moderate

Can act as a

hydrogen bond donor

and acceptor.

Acetone Polar Aprotic High

The polar ketone

group can interact

with the benzothiazole

moiety.[3]

Dimethyl Sulfoxide

(DMSO)
Polar Aprotic High

A highly polar aprotic

solvent known for its

excellent solvating

power for a wide

range of compounds.

[3]

Spectroscopic Data
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The structural elucidation of 2,6-Dimethylbenzothiazole is accomplished through a

combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
While experimental NMR data for 2,6-Dimethylbenzothiazole is not readily available in the

cited literature, the expected chemical shifts can be inferred from closely related structures.

The following tables provide representative data for substituted benzothiazoles.[4]

Table 4: Representative ¹H NMR Spectral Data for a 2,6-Disubstituted Benzothiazole Derivative

(in DMSO-d₆)[4]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.2 s 3H -CH₃ at C6

~2.1 s 3H -CH₃ at C2

~7.4 d 1H Aromatic H

~7.0 d 1H Aromatic H

~6.7 dd 1H Aromatic H

Table 5: Representative ¹³C NMR Spectral Data for a 2,6-Disubstituted Benzothiazole

Derivative (in DMSO-d₆)[4]
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Chemical Shift (δ) ppm Assignment

~168 C2

~153 C7a

~145 C3a

~139 Aromatic C-H

~132 Aromatic C-H

~120 Aromatic C-H

~114 Aromatic C-H

~104 Aromatic C-H

~22 -CH₃

Infrared (IR) Spectroscopy
The IR spectrum of 2,6-Dimethylbenzothiazole shows characteristic absorptions

corresponding to its functional groups.[5]

Table 6: Characteristic IR Absorption Bands for 2,6-Dimethylbenzothiazole[5][6]

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2950 Medium
Aliphatic C-H stretch (from -

CH₃)

~1600 Medium-Strong C=N stretch (thiazole ring)

~1500, ~1450 Strong Aromatic C=C ring stretching

~810 Strong C-H out-of-plane bending

Mass Spectrometry (MS)
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The mass spectrum of 2,6-Dimethylbenzothiazole would show a molecular ion peak

corresponding to its molecular weight. The predicted mass-to-charge ratios (m/z) for various

adducts are presented below.[2]

Table 7: Predicted Mass Spectrometry Data for 2,6-Dimethylbenzothiazole[2]

Adduct Predicted m/z

[M]⁺ 163.04503

[M+H]⁺ 164.05286

[M+Na]⁺ 186.03480

[M+K]⁺ 202.00874

[M-H]⁻ 162.03830

Chemical Properties and Reactivity
The chemical reactivity of 2,6-Dimethylbenzothiazole is influenced by the electron-donating

methyl groups, which affect the electron density of the benzothiazole core.[7]

Oxidation: The sulfur atom in the thiazole ring can be oxidized to the corresponding

sulfoxides and sulfones.[7]

Reduction: The benzothiazole ring can be reduced to yield the corresponding amines or

thiols.[7]

Reactions at the Methyl Group: The methyl group at the C2 position is particularly reactive

and can undergo condensation reactions.

Cross-Coupling Reactions: The benzothiazole scaffold can participate in intramolecular

carbon-sulfur cross-coupling reactions.[7]

Synthesis of Complex Heterocycles: It serves as a building block in three-component

condensation reactions to produce more complex heterocyclic systems.[7]

Synthesis of 2,6-Dimethylbenzothiazole
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The synthesis of 2,6-Dimethylbenzothiazole and its derivatives can be achieved through

various methods, primarily involving the construction of the thiazole ring onto a substituted

benzene precursor.[7]

General Synthetic Routes
Oxidative Cyclization of Thioformanilides: This is a common approach where an

appropriately substituted aminothiophenol derivative undergoes oxidative cyclization.[7]

Condensation Reactions: Reaction of a substituted 2-aminothiophenol with aldehydes,

ketones, or acids.[7]

Green Chemistry Approaches: Modern synthetic methods utilize microwave irradiation or

ultrasound to promote the reaction, often resulting in shorter reaction times, higher yields,

and milder conditions.[7]
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Starting Materials Reaction Conditions

Substituted
2-Aminothiophenol

Intermediate Formation
(e.g., Imine)

Aldehyde/Ketone/Acid Conventional Heating Microwave Irradiation Ultrasound

Intramolecular Cyclization

Oxidation

2,6-Dimethylbenzothiazole

Cytokine (e.g., IL-6) Cytokine Receptor JAKActivation

STAT3

Phosphorylation

p-STAT3 STAT3 DimerDimerization NucleusTranslocation Target Gene
Expression

(e.g., c-MYC, MCL-1)

Transcription

Benzothiazole
Derivative

Inhibition of
Phosphorylation
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Synthesis of
2,6-Dimethylbenzothiazole
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,6-
Dimethylbenzothiazole: Properties, Synthesis, and Applications]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1265897#physical-and-
chemical-properties-of-2-6-dimethylbenzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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